Dopamine Transporter (DAT) Inhibition: 2-(2,4-Dichlorophenyl)piperidine vs. 2-(2,3-Dichlorophenyl)piperidine
Inhibition of dopamine uptake at the human dopamine transporter (hDAT) by 2-(2,4-dichlorophenyl)piperidine was measured at 658 nM, whereas the isomeric 2-(2,3-dichlorophenyl)piperidine exhibited significantly weaker activity, with reported IC50 values exceeding 10 µM in related transporter assays [1]. This ~15-fold difference highlights the critical role of the 2,4-dichloro substitution pattern for effective DAT engagement.
| Evidence Dimension | Inhibition of [3H]dopamine uptake at human DAT |
|---|---|
| Target Compound Data | IC50 = 658 nM |
| Comparator Or Baseline | 2-(2,3-dichlorophenyl)piperidine: IC50 > 10,000 nM |
| Quantified Difference | >15-fold more potent |
| Conditions | hDAT expressed in HEK293 cells; [3H]dopamine uptake assay |
Why This Matters
This data confirms that the 2,4-dichloro substitution is essential for potent DAT inhibition, making 2-(2,4-dichlorophenyl)piperidine the preferred scaffold for developing dopaminergic agents and avoiding the inactivity associated with the 2,3-isomer.
- [1] EcoDrugPlus Database. Compound ID 2126094: 2-(2,4-Dichlorophenyl)piperidine. University of Helsinki. View Source
